Amuvatinib: A Technical Guide to Target Profile and Kinase Selectivity
Amuvatinib: A Technical Guide to Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amuvatinib (formerly known as MP-470) is a multi-targeted tyrosine kinase inhibitor that has shown potential in preclinical and clinical studies for the treatment of various cancers. This technical guide provides an in-depth overview of Amuvatinib's target profile, kinase selectivity, and the experimental methodologies used for its characterization. The information is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor development.
Amuvatinib was developed through a computation-driven in silico process, where drug scaffolds were screened and docked against a homologous model of the c-Kit kinase. It is an orally bioavailable synthetic carbothioamide that acts as an ATP-competitive inhibitor.
Target Profile and Kinase Selectivity
Amuvatinib is a multi-targeted tyrosine kinase inhibitor with potent activity against a range of kinases implicated in cancer progression. Its primary targets include c-Kit, platelet-derived growth factor receptor alpha (PDGFRα), and FMS-like tyrosine kinase 3 (Flt3). Additionally, it has been shown to inhibit c-Met, RET, and Axl receptor tyrosine kinases. Amuvatinib also exhibits a unique activity of suppressing the DNA repair protein Rad51, which can sensitize tumor cells to DNA-damaging agents like radiation and chemotherapy.
The inhibitory activity of Amuvatinib against its key targets has been quantified using biochemical assays, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar to low micromolar range. It is important to note that reported IC50 values can vary between different studies, likely due to variations in experimental conditions and assay formats.
Kinase Inhibition Profile of Amuvatinib
| Target Kinase | IC50 (nM) | Notes |
| c-Kit | 10 | |
| PDGFRα | 40 | |
| Flt3 | 81 | |
| c-Met | ~5000 | Median IC50 |
| c-Kit (mutant D816V) | 10 | |
| c-Kit (mutant D816H) | 20 | |
| c-Kit (mutant V560G) | 30 | |
| c-Kit (mutant V654A) | 100 | |
| Flt3 (mutant D835Y) | 200 | |
| PDGFRα (mutant V561D) | 30 | |
| PDGFRα (mutant D842V) | 8400 |
Note: The IC50 values presented are compiled from various sources and should be considered as representative values. Direct comparison between values from different studies should be made with caution.
Signaling Pathways Targeted by Amuvatinib
Amuvatinib's therapeutic potential stems from its ability to simultaneously inhibit multiple oncogenic signaling pathways. By targeting receptor tyrosine kinases like c-Kit, PDGFRα, and c-Met, Amuvatinib can block downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration. The primary pathways affected include the PI3K/AKT and MAPK/ERK pathways.
Caption: Amuvatinib inhibits multiple RTKs, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Protocols
The characterization of Amuvatinib's activity and selectivity relies on robust biochemical and cell-based assays. Below are detailed methodologies for two key experiments.
Radiometric Kinase Assay for IC50 Determination
This biochemical assay is a standard method for determining the potency of a kinase inhibitor. It measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)
-
Amuvatinib stock solution (in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of Amuvatinib in the kinase reaction buffer.
-
In a reaction tube, combine the purified kinase, the specific substrate, and the diluted Amuvatinib or DMSO (for control).
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each Amuvatinib concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Amuvatinib concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Cell Proliferation Assay
This cell-based assay is used to determine the effect of a compound on cell growth and viability. It relies on the ability of the SRB dye to bind to cellular proteins.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Amuvatinib stock solution (in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Amuvatinib or DMSO (for control) and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.
-
Wash the plates several times with water to remove the TCA and air dry the plates.
-
Add the SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates with 1% acetic acid to remove unbound SRB dye and air dry the plates.
-
Add the Tris base solution to each well to solubilize the protein-bound SRB dye.
-
Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each Amuvatinib concentration relative to the control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth against the logarithm of the Amuvatinib concentration.
Experimental Workflow Visualization
The characterization of a kinase inhibitor like Amuvatinib typically follows a workflow that progresses from biochemical assays to cell-based assays and eventually to in vivo models.
Caption: A typical workflow for characterizing a kinase inhibitor like Amuvatinib.
Conclusion
Amuvatinib is a potent, multi-targeted tyrosine kinase inhibitor with a well-defined profile against key oncogenic drivers. Its ability to inhibit multiple kinases and also suppress DNA repair mechanisms makes it a promising candidate for further investigation in various cancer types. This technical guide provides a foundational understanding of its target profile, selectivity, and the methodologies used for its evaluation, serving as a valuable resource for the scientific community. Further research, particularly comprehensive kinome-wide selectivity profiling, will continue to refine our understanding of Amuvatinib's mechanism of action and its full therapeutic potential.
